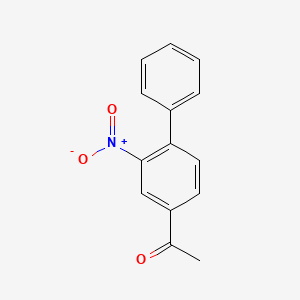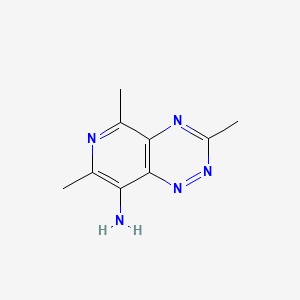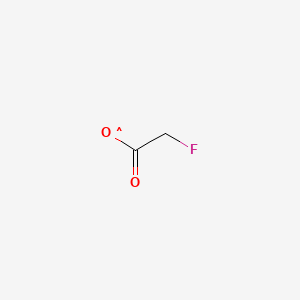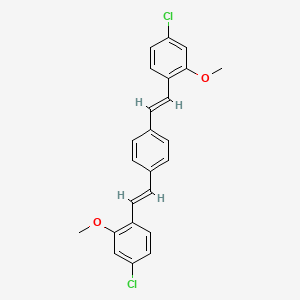
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a synthetic peptide composed of ten amino acids. This peptide sequence is often used in biochemical research due to its specific interactions with enzymes and proteins. The acetyl group at the N-terminus and the amide group at the C-terminus provide stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups if disulfide bonds were present.
Scientific Research Applications
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a model peptide in drug development.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 involves its interaction with specific enzymes and proteins. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. This interaction is crucial for studying enzyme kinetics and inhibition. The molecular targets include various proteases, and the pathways involved are related to protein degradation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A shorter peptide with similar properties.
Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-TyrNH2: Another peptide with a different sequence but similar applications.
Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)NH2: A cyclic peptide with enhanced stability and cell permeability.
Uniqueness
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which provides distinct interactions with enzymes and proteins. The presence of arginine and tyrosine residues contributes to its binding affinity and specificity.
Properties
CAS No. |
120728-89-4 |
|---|---|
Molecular Formula |
C47H75N15O14 |
Molecular Weight |
1074.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C47H75N15O14/c1-22(2)36(38(50)68)60-45(75)37(23(3)4)61-44(74)33-10-8-18-62(33)46(76)31(19-26-11-13-27(65)14-12-26)58-42(72)30(20-35(49)67)57-41(71)29(15-16-34(48)66)56-43(73)32(21-63)59-39(69)24(5)54-40(70)28(55-25(6)64)9-7-17-53-47(51)52/h11-14,22-24,28-33,36-37,63,65H,7-10,15-21H2,1-6H3,(H2,48,66)(H2,49,67)(H2,50,68)(H,54,70)(H,55,64)(H,56,73)(H,57,71)(H,58,72)(H,59,69)(H,60,75)(H,61,74)(H4,51,52,53)/t24-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
OGYVNYLSKKDUIS-FEVJWVAESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)



![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)





